molecular formula C12H16NO11P B15288511 p-Nitrophenyl 6-Phospho-alpha-D-mannopyranoside

p-Nitrophenyl 6-Phospho-alpha-D-mannopyranoside

Cat. No.: B15288511
M. Wt: 381.23 g/mol
InChI Key: ULWWOIRVCLMNOB-GCHJQGSQSA-N
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Description

p-Nitrophenyl 6-Phospho-alpha-D-mannopyranoside: is a biochemical reagent used in various scientific research applications. It is a derivative of mannose, a simple sugar, and is often utilized as a substrate in enzymatic assays, particularly for the detection and study of alpha-mannosidase activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl 6-Phospho-alpha-D-mannopyranoside typically involves the phosphorylation of p-Nitrophenyl alpha-D-mannopyranoside. This can be achieved using phosphorus oxychloride, resulting in the formation of this compound. The nitro group can then be reduced using 10% palladium on activated carbon under hydrogen atmosphere .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scaling adjustments to accommodate larger production volumes.

Chemical Reactions Analysis

Types of Reactions: p-Nitrophenyl 6-Phospho-alpha-D-mannopyranoside undergoes various chemical reactions, including hydrolysis and reduction. It is particularly known for its role in enzymatic hydrolysis reactions catalyzed by alpha-mannosidase .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Mechanism: p-Nitrophenyl 6-Phospho-alpha-D-mannopyranoside acts as a substrate for alpha-mannosidase. The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing p-Nitrophenol and 6-Phospho-alpha-D-mannopyranose .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C12H16NO11P

Molecular Weight

381.23 g/mol

IUPAC Name

[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C12H16NO11P/c14-9-8(5-22-25(19,20)21)24-12(11(16)10(9)15)23-7-3-1-6(2-4-7)13(17)18/h1-4,8-12,14-16H,5H2,(H2,19,20,21)/t8-,9-,10+,11+,12+/m1/s1

InChI Key

ULWWOIRVCLMNOB-GCHJQGSQSA-N

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O

Origin of Product

United States

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